barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate
Overview
Description
barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its azo group (-N=N-) linking a benzenesulfonic acid moiety to a naphthalenyl group, with barium ions balancing the charge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This forms a diazonium salt, which is then coupled with 2-hydroxy-1-naphthalenyl to form the azo compound. The final step involves the addition of barium ions to form the barium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves large reactors where the diazotization and coupling reactions are carried out, followed by filtration and purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products can include sulfonic acid derivatives and quinones.
Reduction: Amines are the primary products.
Substitution: Various substituted benzenesulfonic acid derivatives can be formed.
Scientific Research Applications
barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used as a pigment in the textile, paint, and plastic industries.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in staining techniques, the compound binds to specific cellular components, allowing for visualization under a microscope.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-: Similar structure but without the barium salt.
5-Chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl benzenesulfonic acid, barium salt (21): Contains a chlorine and methyl group, offering different properties.
Uniqueness
The presence of the barium salt in barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate provides unique solubility and stability properties, making it particularly useful in industrial applications where these characteristics are desired.
Properties
IUPAC Name |
barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H12N2O4S.Ba/c2*19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h2*1-10,19H,(H,20,21,22);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXFCYUYPJZRLU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22BaN4O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065940 | |
Record name | Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15782-04-4 | |
Record name | Benzenesulfonic acid, 4-(2-(2-hydroxy-1-naphthalenyl)diazenyl)-, barium salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015782044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, barium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barium bis[4-[(2-hydroxy-1-naphthyl)azo]benzenesulphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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